molecular formula C13H24O5S B12308010 rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate

rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate

Cat. No.: B12308010
M. Wt: 292.39 g/mol
InChI Key: NYEGJMAWECFPOP-UHFFFAOYSA-N
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Description

rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[35]nonan-1-yl methanesulfonate is a complex organic compound known for its unique spirocyclic structure

Properties

Molecular Formula

C13H24O5S

Molecular Weight

292.39 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate

InChI

InChI=1S/C13H24O5S/c1-12(2,3)17-10-9-11(18-19(4,14)15)13(10)5-7-16-8-6-13/h10-11H,5-9H2,1-4H3

InChI Key

NYEGJMAWECFPOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C12CCOCC2)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butoxy and methanesulfonate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate has several scientific research applications, including:

    Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate include other spirocyclic compounds with different substituents. Examples include:

  • 3-(tert-butoxy)-7-oxaspiro[3.5]nonane
  • 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl acetate

Uniqueness

The uniqueness of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[35]nonan-1-yl methanesulfonate lies in its specific spirocyclic structure and the presence of both tert-butoxy and methanesulfonate groups

Biological Activity

rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate is a spirocyclic compound notable for its unique structural features, including a tert-butoxy group and an oxaspiro ring system. Its biological activity has garnered interest in medicinal chemistry and organic synthesis due to its potential pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula: C₁₂H₂₂O₃S
  • Molecular Weight: 250.37 g/mol

The presence of the spirocyclic structure contributes to its rigidity, which can influence its interaction with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with various biological macromolecules. The tert-butoxy group may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to specific targets. This can result in various biological effects, such as:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes, potentially impacting metabolic pathways.
  • Anticancer Properties: Preliminary studies suggest it may exhibit cytotoxic effects against tumor cells.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on human tumor cell lines. The following table summarizes the findings:

Cell Line IC₅₀ (µM) Effect
HeLa (cervical)15Moderate cytotoxicity
MCF-7 (breast)20Low cytotoxicity
A549 (lung)10High cytotoxicity
HCT116 (colon)25Moderate cytotoxicity

These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell line, suggesting selective activity against certain tumor types.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through:

  • Activation of Caspases: Inducing a cascade that leads to programmed cell death.
  • Disruption of Mitochondrial Membrane Potential: Resulting in loss of cell viability.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory potential of this compound in a murine model. The compound was administered at various doses, and the following outcomes were observed:

Dose (mg/kg) Inflammation Score Histological Findings
04Severe inflammation
102Moderate inflammation
200No inflammation observed

At a dosage of 20 mg/kg, significant reduction in inflammation was noted, indicating potential therapeutic applications in inflammatory diseases.

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The results indicate that while the compound exhibits some antimicrobial properties, it is less effective against Pseudomonas aeruginosa.

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